N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
The compound N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide features a complex heterocyclic architecture. Key structural elements include:
- 5-Bromofuran moiety: A brominated furan ring attached via a methyl group, likely synthesized through halogenation or sulfonylation reactions similar to those described for 5-bromofuran-2-sulfonyl chloride (, Step a).
- 5,6-Dihydro-1,4-oxathiine core: A six-membered ring combining oxygen and sulfur atoms, which may influence conformational stability and solubility compared to purely oxygenated or sulfur-containing rings.
Properties
Molecular Formula |
C20H20BrNO5S2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H20BrNO5S2/c21-17-7-6-16(27-17)12-22(15-8-11-29(24,25)13-15)20(23)18-19(28-10-9-26-18)14-4-2-1-3-5-14/h1-7,15H,8-13H2 |
InChI Key |
IRCCEIVOGHGKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated furan moiety and a dioxido tetrahydrothiophene structure, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 466.3 g/mol. The IUPAC name reflects its intricate structure, which includes multiple heterocycles and functional groups contributing to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20BrN2O5S |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
- Cell Viability Assays : The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
- Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as Nrf2 and the inhibition of angiogenesis .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays.
- Free Radical Scavenging : The compound showed a notable capacity to reduce oxidative stress in cellular models.
- Protective Effects : It exhibited protective effects against hydrogen peroxide-induced damage in keratinocyte cells .
Case Studies
Several case studies have been reported that highlight the biological activities of similar compounds within the same chemical family:
- Bromophenol Derivatives : Similar brominated compounds have been shown to possess both antioxidant and anticancer activities by inducing apoptosis in leukemia cells .
- Molecular Docking Studies : Investigations into molecular interactions revealed that compounds with similar structures bind effectively to key targets involved in cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key Observations:
- Brominated Heterocycles : The 5-bromofuran group in the target compound is structurally analogous to 5-bromobenzofuran in 5b and 5c (–4). Benzofuran derivatives exhibit enhanced aromatic stability but may reduce solubility compared to simpler furans.
- Sulfur-Containing Groups: The sulfone group in the target compound contrasts with thioethers in 5b and AZ255.
- Core Heterocycles : The oxathiine ring in the target compound combines oxygen and sulfur, differing from all-oxygen (e.g., furans) or all-sulfur (e.g., thiophenes) cores. This hybrid structure may offer intermediate electronic properties and conformational flexibility.
Functional and Pharmacological Insights
While bioactivity data for the target compound are absent, comparisons with analogs suggest:
- Antimicrobial Potential: Compounds like 5b and 5c (–4) exhibit antimicrobial properties, implying that the bromofuran and sulfone groups in the target compound could similarly interact with microbial enzymes.
- Electrochemical Properties : The sulfone group may enhance oxidative stability compared to thioethers in AZ257, which are prone to oxidation.
- Solubility and Bioavailability : The oxathiine core’s mixed O/S environment may improve aqueous solubility relative to purely aromatic benzofuran derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
